4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE is a complex organic compound that features a benzimidazole moiety linked to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with a nitrobenzene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid: Another benzimidazole derivative with similar structural features.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Shares the benzimidazole core but differs in functional groups attached to the aromatic ring.
Uniqueness
4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}-5-NITROBENZENE-1,2-DICARBONITRILE is unique due to its combination of a benzimidazole moiety with a nitrobenzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10N6O2 |
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Molecular Weight |
318.29 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H10N6O2/c17-7-10-5-14(15(22(23)24)6-11(10)8-18)19-9-16-20-12-3-1-2-4-13(12)21-16/h1-6,19H,9H2,(H,20,21) |
InChI Key |
VKYSNFCRAOKPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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